molecular formula C20H21N3O4 B12186223 N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide

N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide

Cat. No.: B12186223
M. Wt: 367.4 g/mol
InChI Key: NINJKHYHLUZVHX-UHFFFAOYSA-N
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Description

N-(2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide is a synthetic small molecule characterized by an indole-3-carboxamide core linked via an ethylamino spacer to a 3,4-dimethoxybenzoyl group. This hybrid structure combines the aromatic indole motif, known for its prevalence in bioactive compounds (e.g., neurotransmitters, kinase inhibitors), with a methoxy-substituted phenyl moiety that enhances lipophilicity and metabolic stability.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-[2-[(3,4-dimethoxybenzoyl)amino]ethyl]-1H-indole-3-carboxamide

InChI

InChI=1S/C20H21N3O4/c1-26-17-8-7-13(11-18(17)27-2)19(24)21-9-10-22-20(25)15-12-23-16-6-4-3-5-14(15)16/h3-8,11-12,23H,9-10H2,1-2H3,(H,21,24)(H,22,25)

InChI Key

NINJKHYHLUZVHX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCNC(=O)C2=CNC3=CC=CC=C32)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Scientific Research Applications

Medicinal Chemistry

N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide features an indole structure that is prevalent in many biologically active compounds. The indole moiety is known for its role in various pharmacological activities, including anti-inflammatory and anticancer properties. The incorporation of the dimethoxyphenyl group enhances its lipophilicity and potential bioactivity.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit potent anticancer properties. For instance, studies have shown that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies demonstrated that related compounds displayed significant antiproliferative activity against several cancer cell lines, such as HeLa (human cervix carcinoma) and CEM (human T-lymphocyte cells) .

CompoundCell LineIC50 Value (μM)
Compound AHeLa41 ± 3
Compound BCEM9.6 ± 0.7

This data suggests that modifications to the indole structure can lead to enhanced biological activity.

Antiviral Applications

Recent investigations have highlighted the potential of this compound as an antiviral agent. Compounds within this class have been evaluated for their efficacy against various viruses, including hepatitis C virus and influenza strains.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. The presence of the dimethoxyphenyl group not only contributes to the compound's hydrophobic interactions but also plays a role in enhancing its binding affinity to biological targets.

Conclusion and Future Directions

This compound represents a promising candidate for further research in drug development due to its multifaceted biological activities. Future studies should focus on:

  • In vivo studies to evaluate therapeutic efficacy and safety profiles.
  • Mechanistic studies to elucidate the pathways through which this compound exerts its effects.
  • Optimization of analogs to enhance potency and selectivity against specific targets.

The ongoing exploration of this compound's applications could lead to significant advancements in therapeutic strategies for cancer and viral infections.

Mechanism of Action

The mechanism of action of N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-Hydroxypropyl)-indole-3-carboxamide

  • Core Structure : Indole-3-carboxamide with a 3-hydroxypropyl substituent.
  • Key Differences : Replaces the ethyl-3,4-dimethoxyphenyl group with a hydroxypropyl chain.
  • Synthesis: Utilizes indole-3-carboxylate and 3-amino-1-propanol with HBTU activation, yielding a polar hydroxy group that enhances aqueous solubility .
  • Implications : The hydroxy group may improve bioavailability but reduce membrane permeability compared to the methoxy-rich target compound.

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Core Structure : Benzamide linked to a 3,4-dimethoxyphenethyl group.
  • Key Differences : Substitutes indole-3-carboxamide with a simpler benzamide.
  • Synthesis : Achieved via benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield, m.p. 90°C) .
  • Benzamide derivatives are often associated with antimicrobial or anti-inflammatory activities.

Indole–Caffeic Acid Hybrids

  • Core Structure: Indole conjugated with caffeic acid (3,4-dihydroxyphenylpropenoic acid).
  • Key Differences : Replaces 3,4-dimethoxyphenyl with a dihydroxyphenyl group.
  • Synthesis: Uses EDCI/HOBt coupling of 5-aminoindole and carboxylic acids .
  • Implications : The dihydroxy groups confer potent antioxidant activity via radical scavenging, whereas the target compound’s methoxy groups may enhance stability but reduce redox activity.

3,4-Dimethoxyphenyl-Substituted Pyridopyrimidinones

  • Core Structure : Pyrido[1,2-a]pyrimidin-4-one with 3,4-dimethoxyphenyl groups.
  • Key Differences: Heterocyclic pyridopyrimidinone core vs. indole-carboxamide.

Comparative Analysis Table

Compound Core Structure Substituents Synthesis Highlights Key Properties/Biological Implications References
Target Compound Indole-3-carboxamide Ethyl-linked 3,4-dimethoxyphenyl HBTU, triethylamine (inferred) Balanced lipophilicity; potential CNS/antioxidant roles
N-(3-Hydroxypropyl)-indole-3-carboxamide Indole-3-carboxamide 3-Hydroxypropyl HBTU, 3-amino-1-propanol Enhanced solubility; reduced membrane permeability
Rip-B Benzamide 3,4-Dimethoxyphenethyl Benzoyl chloride, amine Simpler scaffold; potential antimicrobial
Indole–Caffeic Acid Hybrids Indole + caffeic acid Dihydroxyphenylpropenoic acid EDCI, HOBt, DIPEA Strong antioxidant activity; lower stability
Pyridopyrimidinones Pyridopyrimidinone 3,4-Dimethoxyphenyl + amino cyclohexyl Not detailed Kinase inhibition; divergent target profile

Research Findings and Implications

Synthetic Feasibility : The target compound’s synthesis likely follows standard carboxamide coupling protocols (e.g., HBTU or EDCI/HOBt), similar to Rip-B and indole-caffeic hybrids .

Bioactivity Predictions: The 3,4-dimethoxyphenyl group may improve metabolic stability compared to dihydroxy analogs (e.g., caffeic acid hybrids) but reduce antioxidant efficacy.

Regulatory Considerations : Indole carboxamides with specific substituents (e.g., benzyl or alkyl groups) are regulated in some jurisdictions, but the target compound’s ethyl-linked dimethoxyphenyl group may avoid such restrictions .

Biological Activity

N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by a complex structure that includes an indole core and a dimethoxyphenyl substituent, which may contribute to its diverse biological effects.

  • Molecular Formula : C_{19}H_{24}N_{2}O_{4}
  • Molecular Weight : Approximately 381.4 g/mol

The compound falls under the category of indole derivatives, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Indole derivatives often exhibit their effects through modulation of receptor activity, enzyme inhibition, or interference with cellular signaling pathways. For instance, some studies suggest that compounds with similar structures can act as agonists or antagonists at dopamine receptors, which are crucial in neurological functions and disorders .

Anticancer Activity

Research has indicated that this compound may exhibit anticancer properties. A study on related compounds demonstrated significant cytotoxic effects against human colon carcinoma cell lines. The mechanism involved apoptosis induction through various pathways, including the activation of caspases and modulation of p53 status in cancer cells .

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHCT116 (TP53 null)5.0Apoptosis induction
Compound BSW480 (wild-type TP53)7.5Cell cycle arrest
N-(2-{...})HCT116TBDTBD

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, possibly through the modulation of neurotransmitter systems or neuroinflammatory pathways. Similar compounds have been shown to enhance dopamine receptor signaling, which could be beneficial in treating neurodegenerative diseases like Parkinson's disease .

Anti-inflammatory Properties

Indole derivatives are also known for their anti-inflammatory activities. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its therapeutic potential in inflammatory conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of related indole derivatives:

  • Dopamine Receptor Agonism : A study highlighted the ability of structurally similar compounds to selectively activate D3 dopamine receptors while avoiding D2 receptor activation, suggesting a potential therapeutic application in mood disorders .
  • Cytotoxicity in Cancer Models : In vitro studies demonstrated that certain indole derivatives could induce apoptosis in cancer cells through mitochondrial pathways. The use of acridine orange/ethidium bromide staining confirmed early and late apoptotic features in treated cells .
  • Enzyme Inhibition : Research has shown that some indole derivatives can inhibit COX enzymes, which play a significant role in inflammation and pain pathways .

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